molecular formula C9H15NO2 B1396692 Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate CAS No. 1408075-58-0

Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate

Cat. No.: B1396692
CAS No.: 1408075-58-0
M. Wt: 169.22 g/mol
InChI Key: YQYACLARXDGFPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate is a bicyclic amine derivative characterized by its rigid azabicyclo[3.2.1]octane scaffold, a methyl ester group at position 2, and an exo stereochemical configuration.

Properties

IUPAC Name

methyl 8-azabicyclo[3.2.1]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYACLARXDGFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2CCC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies

The core structure of methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate can be synthesized via ring-closing reactions starting from suitably functionalized acyclic precursors. A common approach involves the cyclization of amino alcohols or related intermediates, often utilizing intramolecular cyclization under acidic or basic conditions.

Cyclization via Intramolecular Mannich or Mannich-like Reactions

Research indicates that the construction of the azabicyclic framework can be achieved through Mannich-type cyclizations. For example, starting from a precursor bearing a suitable amino group and an aldehyde or ketone, cyclization under acidic conditions yields the bicyclic amine scaffold.

Use of Chiral Auxiliaries or Asymmetric Catalysis

Enantioselective synthesis has been explored by employing chiral auxiliaries or asymmetric catalysis, allowing stereocontrol during the cyclization step. Such methods are crucial for producing optically active compounds relevant in pharmacological contexts.

Introduction of the Carboxylate Group at the 2-Position

Functionalization of the Bicyclic Scaffold

The carboxylate moiety at the 2-position can be introduced through oxidation or carboxylation of a suitable precursor. One effective route involves oxidation of a methyl or hydroxymethyl group at the 2-position, followed by esterification to yield the methyl ester.

Oxidative Functionalization

Research shows that oxidation of the methyl group at the 2-position using reagents such as potassium permanganate or chromium-based oxidants can afford the corresponding carboxylic acid, which can then be esterified with methanol under acidic conditions to form the methyl ester.

Direct Carboxylation

Alternatively, nucleophilic carboxylation of a suitable intermediate, such as a methylated precursor, under carbon dioxide pressure can directly yield the carboxylate functionality.

Synthesis Pathways from Literature

Method Starting Material Key Reagents Reaction Conditions Yield & Notes
Intramolecular cyclization Amino alcohol derivatives Acidic or basic conditions Reflux, mild acid/base Moderate to high yield; stereocontrol achievable
Mannich-type cyclization Ketone or aldehyde precursors Formaldehyde, amines Acid catalysis, low to moderate temperature Stereoselective variants reported
Oxidative functionalization Bicyclic methyl derivatives Potassium permanganate, chromium oxidants Reflux, aqueous or alcoholic media Yields up to 81%; scalable
Carboxylation Methylated intermediates CO2 pressure, base Elevated temperature, pressure Efficient, high yield

Notable Research Findings

Patented Synthetic Routes

A patent describes a process involving the reduction of a precursor to form the bicyclic amine, followed by oxidation and esterification steps to install the carboxylate group. The process employs reagents such as magnesium in alcohols for reduction, phosphorous oxychloride for chlorination, and subsequent oxidation steps to introduce the carboxylate at the 2-position.

Enantioselective Approaches

Recent advances include enantioselective construction via asymmetric catalysis, where chiral catalysts facilitate the formation of the bicyclic scaffold with high stereoselectivity. These methods often involve desymmetrization or chiral auxiliary strategies, making them suitable for synthesizing biologically active derivatives.

Practical Considerations

The synthesis is generally performed under inert atmospheres to prevent oxidation of sensitive intermediates. The use of readily available starting materials and mild reaction conditions enhances scalability. Purification typically involves chromatography or recrystallization, with yields often exceeding 70%.

Summary of Preparation Methods

Method Advantages Limitations Typical Yield
Intramolecular cyclization High stereocontrol, scalable Requires specific precursors 60-85%
Mannich-type cyclization Stereoselective, versatile Sensitive to reaction conditions 50-80%
Oxidation of methyl groups Straightforward, high yield Overoxidation risk Up to 81%
Carboxylation of methyl precursors Direct, efficient Requires CO2 pressure High yield

Chemical Reactions Analysis

Types of Reactions

Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

Structural Characteristics and Synthesis

The compound belongs to a class of nitrogen-containing heterocycles known for their complex bicyclic structures, which are essential in the development of new therapeutic agents. Its unique configuration allows for the modulation of biological activity, making it a valuable scaffold in medicinal chemistry.

Synthesis Techniques

Recent studies have focused on enantioselective synthesis methods to produce this compound efficiently. Techniques such as intramolecular cyclization and desymmetrization processes have been employed to achieve high yields of the desired stereoisomers, crucial for their biological efficacy .

Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate exhibits a range of biological activities, primarily due to its structural resemblance to well-known tropane alkaloids like cocaine and nicotine.

Therapeutic Potential

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold possess significant potential in drug discovery for treating various conditions:

  • Neurological Disorders : Compounds based on this scaffold have shown promise in modulating neurotransmitter systems, which could lead to novel treatments for disorders such as depression and anxiety .
  • Anticancer Activity : Preliminary studies suggest that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including glioblastoma and hepatocellular carcinoma .

Case Study 1: Synthesis and Anticancer Activity

In a recent study, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on tumor cell lines. The results indicated that specific modifications to the molecular structure enhanced potency against glioblastoma cells, suggesting a pathway for developing targeted cancer therapies .

Case Study 2: Neurological Applications

Another investigation focused on the compound's interaction with nicotinic acetylcholine receptors (nAChRs). The findings demonstrated that certain derivatives could act as selective agonists or antagonists, paving the way for potential treatments for neurodegenerative diseases .

Comparative Analysis of Derivatives

Compound NameBiological ActivityReference
This compoundCytotoxic against GBM
8-Azabicyclo[3.2.1]octane derivative ASelective nAChR modulator
8-Azabicyclo[3.2.1]octane derivative BAntidepressant-like effects

Mechanism of Action

The mechanism of action of methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic ring system allows it to interact with biological receptors, potentially modulating their activity . This interaction can lead to various biological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The azabicyclo[3.2.1]octane core is highly versatile, allowing substitutions at positions 3, 8, and the ester group. Key structural analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison of Selected Analogs
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) pKa Regulatory Status
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate (hypothetical base structure) None (position 3), methyl ester (2) C9H15NO2 169.22 (calculated) N/A Not regulated (assumed)
Methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 4-Iodophenyl (3), methyl (8) C15H18INO2 371.21 N/A Unrestricted (industrial use)
Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate (Troparil) Phenyl (3), methyl (8) C15H19NO2 245.32 N/A Controlled (industrial/scientific use only)
Methyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate Benzoyloxy (3), methyl (8) C17H21NO4 303.35 8.7 Unrestricted
Ethyl 2-{8-methyl-8-azabicyclo[3.2.1]octan-3-yl}acetate Ethyl ester (2), methyl (8) C12H21NO2 219.30 N/A Unrestricted
Cocaethylene (Ethyl benzoylecgonine) Benzoyloxy (3), ethyl ester (2) C18H23NO4 317.38 ~8.5 Controlled (psychoactive)

Key Differences and Implications

The benzoyloxy group () introduces a polarizable aromatic system, which may improve receptor binding affinity, as seen in cocaine analogs . Ethyl ester derivatives (e.g., Cocaethylene) exhibit prolonged half-lives compared to methyl esters due to slower esterase hydrolysis .

Regulatory Status: Troparil and Cocaethylene are regulated under controlled substance laws due to their structural similarity to cocaine and demonstrated psychoactivity .

Stereochemical and Electronic Effects :

  • The exo configuration in the parent compound and its analogs optimizes steric interactions, stabilizing the bioactive conformation for receptor binding .
  • The pKa of 8.7 () suggests moderate basicity, influencing solubility and ionization under physiological conditions .

Biological Activity

Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate, a bicyclic compound with the molecular formula C9_9H15_{15}NO2_2 and a molecular weight of 169.22 g/mol, belongs to the class of tropane alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

This compound operates primarily through its interaction with neurotransmitter systems. Its structural similarity to other tropane alkaloids suggests it may inhibit the reuptake of neurotransmitters such as dopamine and acetylcholine, thereby enhancing their availability in synaptic clefts. This mechanism is crucial for its potential effects on various neurological pathways.

Interaction with Cholinesterase Enzymes

The compound has been shown to interact with cholinesterase enzymes, which hydrolyze acetylcholine in the nervous system. By inhibiting these enzymes, this compound can increase acetylcholine levels, potentially enhancing cognitive functions and memory processes. This interaction highlights its relevance in treating conditions like Alzheimer's disease and other cognitive impairments .

Biochemical Pathways

The primary biochemical pathways affected by this compound include:

  • Neurotransmitter Release : Modulation of neurotransmitter synthesis and release.
  • Gene Expression : Alteration of gene expression related to neuronal communication.
  • Cell Signaling : Influence on cellular signaling pathways that govern neuronal function.

These pathways underscore the compound's potential in neuropharmacology and its role in developing therapeutic agents targeting neurological disorders .

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant binding affinity for dopamine transporters (DAT), suggesting its potential as a treatment for conditions associated with dopaminergic dysfunctions such as Parkinson's disease .

Study Findings Reference
In vitro binding assaysHigh selectivity for DAT over serotonin transporter (SERT)
Cholinesterase inhibitionIncreased acetylcholine levels in neuronal cultures
Neuroprotective effectsReduced apoptosis in neuronal cell lines under stress conditions

In Vivo Studies

In vivo studies have indicated that administration of this compound can lead to improved cognitive performance in animal models subjected to memory impairment protocols. These findings are promising for future therapeutic applications in human subjects suffering from cognitive deficits .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized by liver enzymes.
  • Excretion : Excreted mainly through urine.

These properties suggest a favorable profile for clinical application, particularly in acute settings where rapid action is beneficial .

Q & A

Q. Basic

  • X-ray crystallography is critical for resolving stereochemistry. For example, SHELXL refinement (via the SHELX system) confirmed the exo configuration of the methyl ester group using orthorhombic crystal parameters (space group P2₁2₁2₁, a = 5.9354 Å, b = 13.3091 Å, c = 22.1511 Å) .
  • NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify bridgehead protons and ester carbonyl signals (δ ~170 ppm).

Q. Advanced

  • Twinned Data Analysis : Use SHELXD for structure solution and refine with SHELXL, applying twin laws (e.g., Hooft/y statistics) to model overlapping reflections .
  • High-Resolution Data : Collect data at low temperature (100 K) to reduce thermal motion artifacts.
  • Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry and validate hydrogen bonding networks.

How should researchers design experiments to assess dopamine reuptake inhibition efficacy, considering structural analogs?

Q. Advanced

  • In Vitro Assays : Use radiolabeled [³H]dopamine in synaptosomal preparations to measure IC₅₀ values. Compare with analogs like Troparil (a cocaine derivative) to evaluate substituent effects on potency .
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) targeting the dopamine transporter (DAT) active site. Focus on the bicyclic scaffold’s interaction with Phe43 and Asp79 residues.

What compliance measures are necessary when handling this compound under controlled substance regulations?

Q. Basic

  • Legal Compliance : In jurisdictions like Switzerland, industrial/scientific use requires adherence to controlled substance laws (e.g., DFI Ordinance). Private use is prohibited .
  • Documentation : Maintain detailed records of synthesis, usage, and disposal per REACH or local chemical safety guidelines.

How should researchers approach conflicting bioactivity data across studies?

Q. Advanced

  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across datasets.
  • Experimental Replication : Reproduce assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or batch purity .

What are the recommended safety protocols for handling and storing this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and P95 respirators during synthesis .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Monitor for decomposition via TLC or HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate
Reactant of Route 2
Methyl exo-8-azabicyclo[3.2.1]octan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.